molecular formula C19H15F3N2O2 B2463371 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 898436-65-2

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2463371
CAS No.: 898436-65-2
M. Wt: 360.336
InChI Key: UMUVXMXMQCKRKK-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide typically involves multi-step processes starting from readily available precursors. One common route involves:

  • Formation of the Pyrroloquinoline Core: : This can be achieved through a cyclization reaction of an appropriate aminoketone with a diester under acidic or basic conditions.

  • Functionalization: : Introducing the trifluoromethyl group is generally done via nucleophilic substitution using a trifluoromethylation reagent such as trifluoromethyl iodide.

  • Benzamide Formation: : The final step involves coupling the pyrroloquinoline core with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up through optimized reaction conditions that ensure high yield and purity. Typically, continuous flow reactors or high-pressure batch reactors are employed to manage the reaction parameters precisely, thereby increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reductive conditions can reduce the ketone group within the pyrroloquinoline core to an alcohol.

  • Substitution: : The trifluoromethyl group provides opportunities for nucleophilic substitutions, leading to various functional derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are typically used.

  • Substitution: : Nucleophiles like amines or thiols react under mild basic conditions to replace specific functional groups.

Major Products

The reactions typically result in products that retain the core structure but with modified functional groups, offering avenues for the development of new derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as an intermediate for developing more complex molecules, particularly in medicinal chemistry.

Biology

It has been studied for its potential bioactive properties, including anticancer, antibacterial, and antiviral activities.

Medicine

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide derivatives are investigated for their role as enzyme inhibitors, offering therapeutic potential.

Industry

The compound finds applications in materials science, particularly in the design of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances its ability to cross cellular membranes and engage with biological targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-(trifluoromethyl)benzamide: : Differs by the position of the trifluoromethyl group.

  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-2-(trifluoromethyl)benzamide: : Variation in the core structure.

Uniqueness

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide stands out due to its specific structural configuration, which confers unique reactivity patterns and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)15-6-2-1-5-14(15)18(26)23-13-8-11-4-3-7-24-16(25)10-12(9-13)17(11)24/h1-2,5-6,8-9H,3-4,7,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVXMXMQCKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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